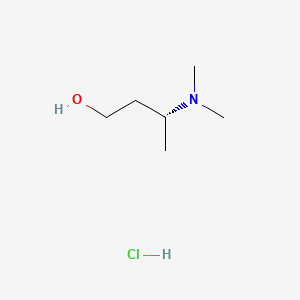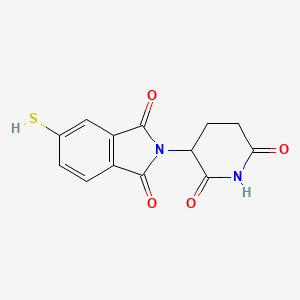![molecular formula C19H17FN2O B15303011 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidin-4-one moiety linked to a phenyl ring, which is further substituted with a 5-fluoro-1H-indole group. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Piperidin-4-one: The 5-fluoroindole is then coupled with a phenylpiperidin-4-one derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one has been studied for various scientific research applications, including:
作用機序
The mechanism of action of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be compared with other indole derivatives, such as:
1-(5-fluoro-1H-indol-2-yl)-2-phenylethanone: Similar structure but lacks the piperidin-4-one moiety, resulting in different biological activities.
1-(5-fluoro-1H-indol-2-yl)-3-phenylpropan-1-one: Contains a longer carbon chain, affecting its reactivity and pharmacokinetics.
1-(5-fluoro-1H-indol-2-yl)-4-phenylbutan-1-one: Another variant with a different carbon chain length, leading to distinct properties.
The uniqueness of this compound lies in its specific combination of the indole and piperidin-4-one moieties, which imparts unique chemical and biological properties .
特性
分子式 |
C19H17FN2O |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H17FN2O/c20-15-4-5-18-14(10-15)12-19(21-18)13-2-1-3-16(11-13)22-8-6-17(23)7-9-22/h1-5,10-12,21H,6-9H2 |
InChIキー |
LRLUBDWIOHGFNT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1=O)C2=CC=CC(=C2)C3=CC4=C(N3)C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)

![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)




amine dihydrochloride](/img/structure/B15302997.png)

![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
